molecular formula C18H13NO4 B2882554 2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 610764-16-4

2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Cat. No.: B2882554
CAS No.: 610764-16-4
M. Wt: 307.305
InChI Key: MYJZTTIERDRQRQ-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile” is a derivative of chromene, a heterocyclic compound, with a methoxyphenyl group and an acetonitrile group attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Synthesis of Novel Crown Ethers

Research has explored the synthesis of novel crown ethers using derivatives similar to "2-((3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile". Specifically, compounds with structures akin to this chemical were used to prepare 3-phenyl chromenone-crown ethers, which are compounds combining the crown ether moiety with chromenone. These synthesized compounds exhibited selective cation binding properties, which are crucial for applications in ion recognition and molecular sensing. Such studies are pivotal for advancing the design of new materials with specific ion binding capabilities (Bulut & Erk, 2001).

Investigation of Solvolysis Reactions

Solvolysis reactions involving compounds structurally related to "this compound" have been studied to understand the mechanisms underlying nucleophilic addition and rearrangement processes. These reactions provide insights into the behavior of complex organic molecules in various solvents, contributing to the broader understanding of reaction kinetics and molecular transformations. Such research is fundamental in organic chemistry, offering a basis for developing new synthetic methodologies and improving existing ones (Jia et al., 2002).

Antibacterial Activity of Synthesized Derivatives

The synthesis and evaluation of new derivatives based on the core structure of "this compound" have shown promising antibacterial properties. These studies are crucial for discovering new antibacterial agents, especially in the face of growing antibiotic resistance. By synthesizing and testing various derivatives, researchers aim to identify compounds with potent antibacterial activity against a range of pathogenic bacteria (Behrami & Dobroshi, 2019).

Development of Catalytic Systems

Research into novel catalytic systems using components structurally related to "this compound" has led to the creation of efficient catalysts for Michael addition reactions. These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler precursors. The development of new catalysts can lead to more sustainable and efficient chemical processes, with wide-ranging applications in pharmaceuticals, materials science, and beyond (Alonzi et al., 2014).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .

Biochemical Pathways

The compound may be involved in various biochemical pathways, depending on its targets. For instance, if it targets enzymes involved in metabolic pathways, it could affect the synthesis or breakdown of certain molecules within the cell .

Pharmacokinetics

They may be metabolized by liver enzymes and excreted through the kidneys .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the biochemical pathways it affects. It could potentially alter cellular functions, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its targets .

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-21-16-5-3-2-4-13(16)15-11-23-17-10-12(22-9-8-19)6-7-14(17)18(15)20/h2-7,10-11H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJZTTIERDRQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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